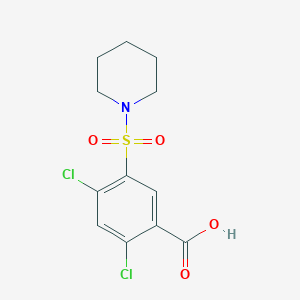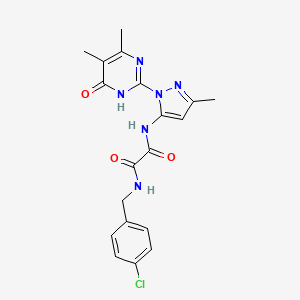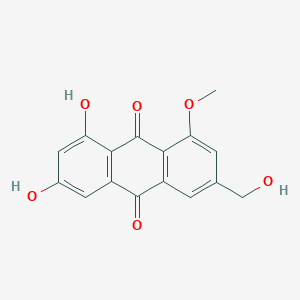
Carviolin
Overview
Description
Carviolin is a naturally occurring anthraquinone fungal metabolite isolated from the mycelia of the ascomycete Neobulgaria pura . It is known for its ability to inhibit the formation of appressoria in germinating conidia of Magnaporthe grisea on inductive (hydrophobic) surfaces . This compound exhibits moderate cytotoxicity but does not possess antifungal, antibacterial, or phytotoxic activities .
Mechanism of Action
Target of Action
Carviolin is an anthraquinone fungal metabolite that has been found in Zopfiella longicaudata . It primarily targets mouse splenocytes and Trypanosoma brucei . The compound inhibits the proliferation of mouse splenocytes induced by LPS or concanavalin A . It also shows activity against Trypanosoma brucei .
Mode of Action
This compound interacts with its targets by inhibiting their proliferation. Specifically, it inhibits LPS- or concanavalin A-induced proliferation of mouse splenocytes . It is also active against Trypanosoma brucei
Biochemical Pathways
It is known that this compound inhibits the formation of appressoria in germinating conidia of magnaporthe grisea on inductive (hydrophobic) surface . This suggests that this compound may affect the biochemical pathways related to the growth and development of these organisms.
Result of Action
The result of this compound’s action is the inhibition of proliferation in its targets. In the case of mouse splenocytes, this compound inhibits their proliferation induced by LPS or concanavalin A . For Trypanosoma brucei, this compound shows activity against this organism . Additionally, this compound inhibits the formation of appressoria in germinating conidia of Magnaporthe grisea on inductive (hydrophobic) surface .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, this compound inhibits the formation of appressoria in germinating conidia of Magnaporthe grisea on inductive (hydrophobic) surface . This suggests that the hydrophobicity of the environment may influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Carviolin is known to interact with various biomolecules, particularly in the context of biochemical reactions. It inhibits the formation of appressoria in germinating conidia of Magnaporthe grisea on inductive (hydrophobic) surfaces
Cellular Effects
This compound has been shown to exhibit moderate cytotoxicity . It inhibits the proliferation of mouse splenocytes induced by LPS or concanavalin A
Molecular Mechanism
It is known to inhibit the formation of appressoria in germinating conidia of Magnaporthe grisea , suggesting it may interact with certain biomolecules to exert its effects
Preparation Methods
Carviolin can be synthesized through various chemical routes. One common method involves the use of fungal cultures, specifically from the ascomycete Neobulgaria pura . The compound is extracted from the mycelia of the fungus and purified through a series of chromatographic techniques . Industrial production methods typically involve large-scale fermentation processes using optimized growth conditions to maximize yield .
Chemical Reactions Analysis
Carviolin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions are typically quinone and hydroquinone derivatives .
Scientific Research Applications
Carviolin has several scientific research applications:
Comparison with Similar Compounds
Carviolin is unique among anthraquinone derivatives due to its specific inhibition of appressoria formation. Similar compounds include:
Emodin: Another anthraquinone derivative with antifungal properties.
Aloe-emodin: Known for its laxative effects and potential anticancer properties.
Chrysophanol: Exhibits anti-inflammatory and anticancer activities.
Compared to these compounds, this compound’s lack of antifungal, antibacterial, and phytotoxic activities makes it particularly interesting for studying specific biological processes without broader antimicrobial effects .
Properties
IUPAC Name |
1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-22-12-3-7(6-17)2-9-14(12)16(21)13-10(15(9)20)4-8(18)5-11(13)19/h2-5,17-19H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMZBRJAWRIJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801345938 | |
| Record name | Carviolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801345938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478-35-3 | |
| Record name | Carviolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801345938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is carviolin and where is it found?
A1: this compound, also known as roseo-purpurin, is a natural anthraquinone pigment. It was first isolated from the fungus Penicillium carmino-violaceum []. Since then, it has been found in other fungal species like Zopfiella longicaudata, Neobulgaria pura, and Penicillium dravuni [, , ]. Interestingly, Penicillium dravuni was found inhabiting the alga Dictyosphaeria versluyii, highlighting the potential of marine-derived fungi as sources of novel compounds [].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C16H12O6 and a molecular weight of 300.26 g/mol [].
Q3: Has the structure of this compound been confirmed, and how?
A5: Yes, the structure of this compound has been elucidated through various spectroscopic techniques including nuclear magnetic resonance (NMR) and mass spectrometry, as well as by comparison with known standards [, , , ]. Early studies established that this compound is a methyl ether of ω-hydroxyemodin [].
Q4: Have any derivatives of this compound been identified, and what are their activities?
A6: Yes, a new derivative named ω-acetylthis compound was isolated from Zopfiella longicaudata and was also found to possess moderate immunosuppressive activity []. This finding suggests that modifications to the this compound structure can influence its biological activity. Further research on this compound derivatives could help elucidate structure-activity relationships and potentially lead to the development of more potent or selective compounds.
Q5: Are there any known methods for detecting and quantifying this compound?
A7: While specific analytical methods for this compound haven't been extensively detailed in the provided research, its isolation and purification have been achieved using techniques like column chromatography and high-performance liquid chromatography (HPLC) [, , ]. Characterization typically involves spectroscopic methods like NMR and mass spectrometry [, , ]. Further development and validation of analytical methods for this compound would be beneficial to accurately quantify its presence in various matrices, assess its production in different fungal species, and evaluate its potential applications in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2929598.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B2929600.png)
![5-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2929601.png)
![6-acetyl-2-[(4-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2929602.png)
![2-cyano-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2929604.png)
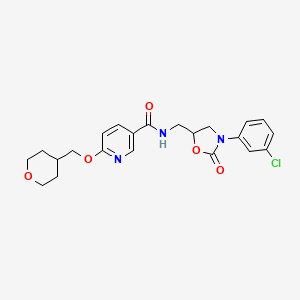
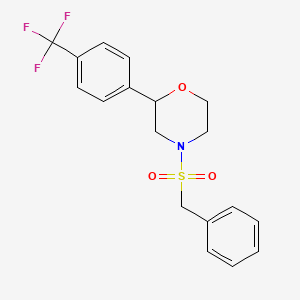
![2-nitro-N-{2-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2929607.png)
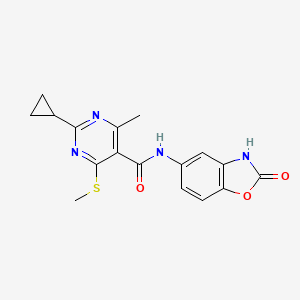

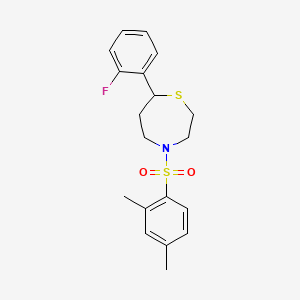
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2929616.png)
